molecular formula C14H21N3O4 B12269626 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12269626
M. Wt: 295.33 g/mol
InChI Key: WXODQYQRWAIORZ-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features both oxazole and morpholine moieties. Oxazoles are known for their wide range of biological activities, while morpholine derivatives are commonly used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the oxazole ring followed by the introduction of the morpholine moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to partially or fully reduced morpholine derivatives.

Scientific Research Applications

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine apart is its dual functionality, combining the biological activity of oxazole with the chemical versatility of morpholine. This unique combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H21N3O4/c1-11-12(8-15-21-11)9-16-2-7-20-13(10-16)14(18)17-3-5-19-6-4-17/h8,13H,2-7,9-10H2,1H3

InChI Key

WXODQYQRWAIORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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